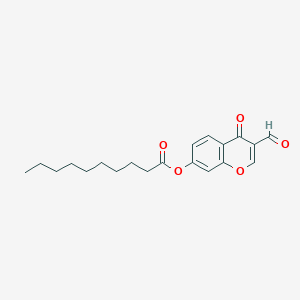
4-Carbamoyl-3,5-dichlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-carbamoyl-3,5-dichlorobenzoïque est un composé chimique caractérisé par la présence d'un groupe carbamoyle et de deux atomes de chlore attachés à un noyau d'acide benzoïque
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l'acide 4-carbamoyl-3,5-dichlorobenzoïque implique généralement la réaction de l'acide 3,5-dichlorobenzoïque avec des réactifs appropriés pour introduire le groupe carbamoyle. Une méthode courante consiste à traiter l'acide 3,5-dichlorobenzoïque avec du chlorure de thionyle pour former du chlorure de 3,5-dichlorobenzoyle, qui est ensuite mis à réagir avec une amine pour donner le produit désiré .
Méthodes de Production Industrielle : En milieu industriel, la production de l'acide 4-carbamoyl-3,5-dichlorobenzoïque peut impliquer des réactions à grande échelle dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de Réactions : L'acide 4-carbamoyl-3,5-dichlorobenzoïque peut subir diverses réactions chimiques, notamment :
Réactions de Substitution : Les atomes de chlore peuvent être substitués par d'autres nucléophiles dans des conditions appropriées.
Hydrolyse : Le groupe carbamoyle peut être hydrolysé pour former l'acide carboxylique correspondant et l'amine.
Oxydation et Réduction : Le composé peut participer à des réactions redox, bien que des conditions et des réactifs spécifiques soient nécessaires.
Réactifs et Conditions Communs :
Réactions de Substitution : Réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires.
Hydrolyse : Conditions acides ou basiques utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.
Oxydation et Réduction : Agents oxydants comme le permanganate de potassium ou agents réducteurs comme l'hydrure de lithium et d'aluminium.
Principaux Produits Formés :
Réactions de Substitution : Produits avec différents substituants remplaçant les atomes de chlore.
Hydrolyse : Formation d'acide 3,5-dichlorobenzoïque et de l'amine correspondante.
Oxydation et Réduction : Divers dérivés oxydés ou réduits en fonction des conditions réactionnelles spécifiques.
4. Applications de la Recherche Scientifique
L'acide 4-carbamoyl-3,5-dichlorobenzoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme élément constitutif du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés avec des propriétés spécifiques.
5. Mécanisme d'Action
Le mécanisme d'action de l'acide 4-carbamoyl-3,5-dichlorobenzoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe carbamoyle peut former des liaisons hydrogène avec des molécules biologiques, tandis que les atomes de chlore peuvent participer à des liaisons halogènes. Ces interactions peuvent affecter l'activité des enzymes, des récepteurs et d'autres protéines, conduisant à divers effets biologiques.
Composés Similaires :
Acide 3,5-dichlorobenzoïque : Il manque le groupe carbamoyle, ce qui le rend moins polyvalent dans certaines réactions.
Acide 4-amino-3,5-dichlorobenzoïque : Contient un groupe amino au lieu d'un groupe carbamoyle, conduisant à des propriétés chimiques et biologiques différentes.
Acide 3,4-dichlorobenzoïque : Différemment substitué, affectant sa réactivité et ses applications.
Unicité : L'acide 4-carbamoyl-3,5-dichlorobenzoïque est unique en raison de la présence de groupes carbamoyle et dichloro, qui confèrent une réactivité chimique distincte et un potentiel d'applications diverses. Sa capacité à participer à diverses réactions chimiques et à former des interactions spécifiques avec des molécules biologiques en fait un composé précieux dans la recherche et l'industrie.
Applications De Recherche Scientifique
4-Carbamoyl-3,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-carbamoyl-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3,5-Dichlorobenzoic Acid: Lacks the carbamoyl group, making it less versatile in certain reactions.
4-Amino-3,5-dichlorobenzoic Acid: Contains an amino group instead of a carbamoyl group, leading to different chemical and biological properties.
3,4-Dichlorobenzoic Acid: Differently substituted, affecting its reactivity and applications.
Uniqueness: 4-Carbamoyl-3,5-dichlorobenzoic acid is unique due to the presence of both carbamoyl and dichloro groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form specific interactions with biological molecules makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
651058-98-9 |
|---|---|
Formule moléculaire |
C8H5Cl2NO3 |
Poids moléculaire |
234.03 g/mol |
Nom IUPAC |
4-carbamoyl-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C8H5Cl2NO3/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2H,(H2,11,12)(H,13,14) |
Clé InChI |
PSMMBZCWIJNJBM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C(=O)N)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



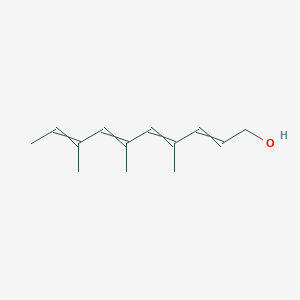
![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
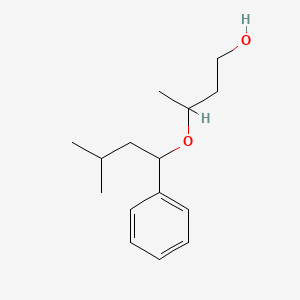
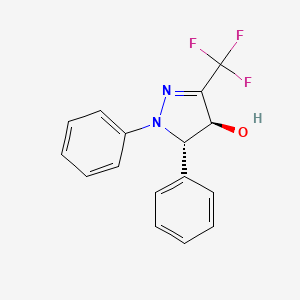
![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)

![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)
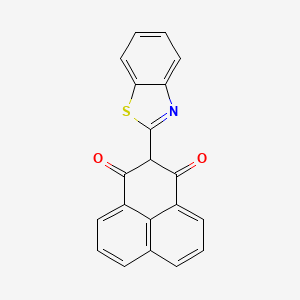
![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)
